![molecular formula C11H15BFNO2 B168818 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1260152-43-9](/img/structure/B168818.png)
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group attached to a pyridine ring. The presence of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds are often used as reagents in organic synthesis, particularly in the borylation of arenes .
Mode of Action
In these reactions, the boron atom forms a covalent bond with a transition metal, facilitating the transfer of its associated organic group to an electrophile .
Biochemical Pathways
As a boronic acid derivative, it’s likely involved in various synthetic pathways in organic chemistry, particularly in the formation of carbon-carbon bonds via cross-coupling reactions .
Result of Action
In a synthetic chemistry context, the compound is likely used to introduce fluoropyridyl groups into larger molecules, potentially modifying their chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the efficiency of cross-coupling reactions can be affected by the choice of solvent, the temperature at which the reaction is carried out, and the presence of a suitable catalyst .
Preparation Methods
The synthesis of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the reaction of 2-fluoropyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Organic Synthesis
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is predominantly used in organic synthesis as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Suzuki-Miyaura Coupling
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing complex molecules through the Suzuki-Miyaura coupling method. The reaction yielded high purity products with excellent yields under mild conditions .
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its ability to modify biological activity through fluorination and boron incorporation. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Case Study: Anticancer Agents
A recent investigation into fluorinated pyridine derivatives revealed that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The incorporation of the boronic acid moiety was found to enhance the interaction with biological targets .
Material Science
The compound's boronic ester functionality allows it to be utilized in the development of new materials. These materials can be employed in sensors and drug delivery systems due to their ability to form reversible covalent bonds with diols.
Case Study: Sensor Development
Research published in Advanced Materials highlighted the use of boronic ester-based materials for developing sensors that detect glucose levels. The incorporation of this compound into polymer matrices improved the sensitivity and selectivity of glucose detection.
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
These compounds share similar structural features, such as the presence of a boronic ester group and a fluorine atom. their reactivity and applications may vary depending on the position of the functional groups and the nature of the aromatic ring. The unique combination of the pyridine ring, fluorine atom, and boronic ester group in this compound makes it particularly valuable in organic synthesis and medicinal chemistry .
Biological Activity
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C17H25BFNO4S, with a molecular weight of approximately 369.27 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety that may influence its reactivity and biological interactions.
Inhibition of Kinases
Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, in a comparative study of various compounds' inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), it was found that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 10 to 1314 nM. The most potent inhibitors were noted to have specific structural motifs that enhance their binding affinity to the kinase active site .
Table 1: Inhibitory Activity Against GSK-3β
Compound | IC50 (nM) | Remarks |
---|---|---|
Compound A | 8 | Highly potent |
Compound B | 50 | Moderate potency |
Compound C | 1314 | Weak activity |
Cytotoxicity Studies
In vitro cytotoxicity assays using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed varying degrees of cell viability reduction upon treatment with different concentrations of the compound. Notably, compounds that did not significantly decrease cell viability at concentrations up to 10 µM were prioritized for further studies .
Table 2: Cytotoxicity Results
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Compound A | 0.1 | 95 |
Compound B | 10 | 80 |
Compound C | 100 | 40 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells. Compounds demonstrated significant reductions in NO and IL-6 levels at concentrations as low as 1 µM, indicating potential therapeutic benefits in inflammatory conditions .
Table 3: Anti-inflammatory Activity
Compound | NO Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Compound A | 30% at 1 µM | 25% at 1 µM |
Compound B | 50% at 10 µM | 40% at 10 µM |
Case Studies
In one notable study focused on the modulation of immune responses, the compound was evaluated for its ability to enhance T-cell activation in the presence of PD-L1 blockade. The results indicated that it could significantly rescue mouse splenocytes from apoptosis induced by PD-L1 interactions .
Properties
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDFLHPACNEJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260152-43-9 |
Source
|
Record name | 4-Fluoropyridine-2-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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